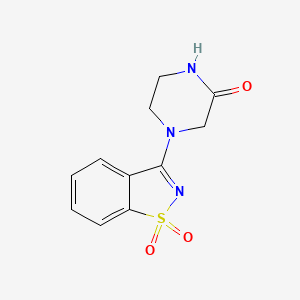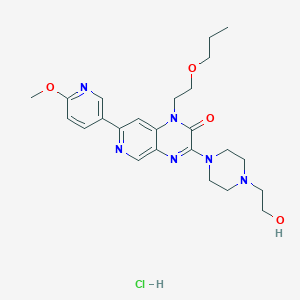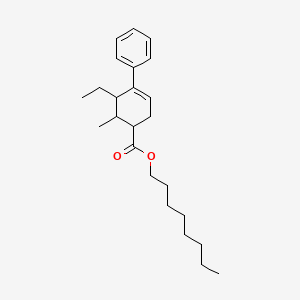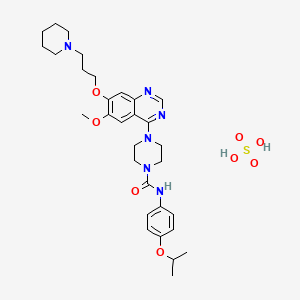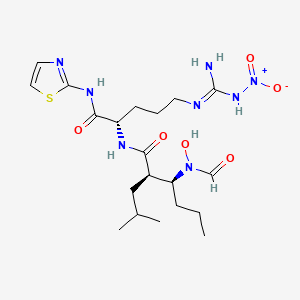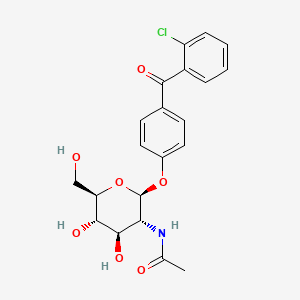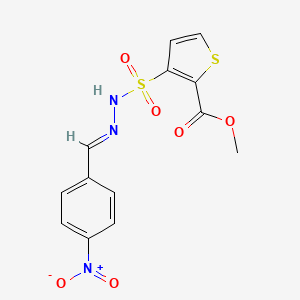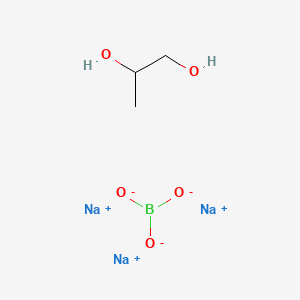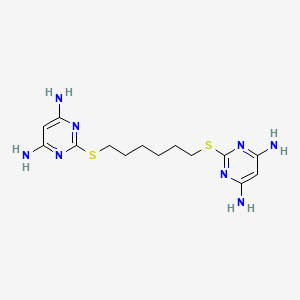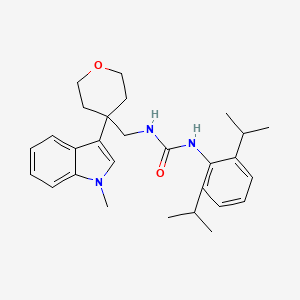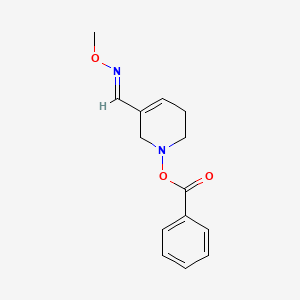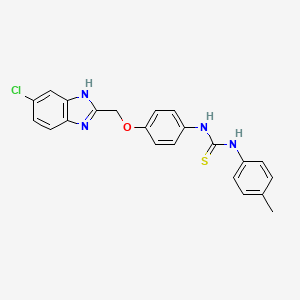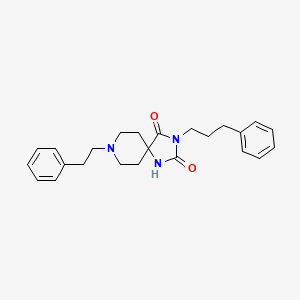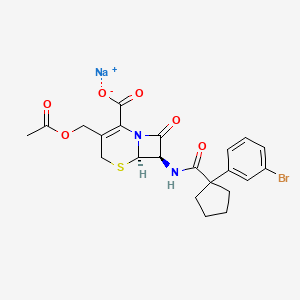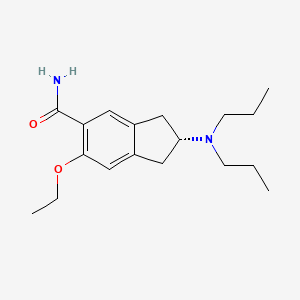
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- is a synthetic organic compound with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- typically involves multiple steps, including the formation of the indene ring system and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the indene ring.
Common Reagents and Conditions
Oxidation: Ozone (O3) in the presence of a reducing agent like dimethyl sulfide or zinc.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diisopropylamino)ethyl methacrylate: A related compound used in polymer chemistry.
2-(Dipropylamino)ethanol: Another similar compound with applications in organic synthesis.
Uniqueness
2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its indene ring system and functional groups make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of 2-(Dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide, (2S)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
357407-88-6 |
|---|---|
Formule moléculaire |
C18H28N2O2 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2S)-2-(dipropylamino)-6-ethoxy-2,3-dihydro-1H-indene-5-carboxamide |
InChI |
InChI=1S/C18H28N2O2/c1-4-7-20(8-5-2)15-9-13-11-16(18(19)21)17(22-6-3)12-14(13)10-15/h11-12,15H,4-10H2,1-3H3,(H2,19,21)/t15-/m0/s1 |
Clé InChI |
VYXPNQWWRFIRQU-HNNXBMFYSA-N |
SMILES isomérique |
CCCN(CCC)[C@H]1CC2=CC(=C(C=C2C1)OCC)C(=O)N |
SMILES canonique |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OCC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


